

The Pharmacological Profile of CC214-2: An In-depth Technical Guide

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Compound of Interest

Compound Name: CC214-2

Cat. No.: B15621954

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Introduction

CC214-2 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. Developed as a second-generation mTOR inhibitor, **CC214-2** distinguishes itself from earlier allosteric inhibitors like rapamycin by targeting the kinase domain directly. This allows for the inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more comprehensive blockade of mTOR signaling.^{[1][2][3]} Preclinical studies have demonstrated its anti-tumor activity, particularly in models of glioblastoma and prostate cancer, highlighting its potential as a therapeutic agent. This guide provides a detailed overview of the pharmacological properties of **CC214-2**, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

CC214-2 exerts its biological effects through the direct inhibition of mTOR kinase activity. Unlike first-generation mTOR inhibitors (rapalogs), which allosterically inhibit mTORC1, **CC214-2** is an ATP-competitive inhibitor that targets the kinase domain of mTOR.^[4] This leads to the suppression of both mTORC1 and mTORC2 signaling pathways.^{[1][3]}

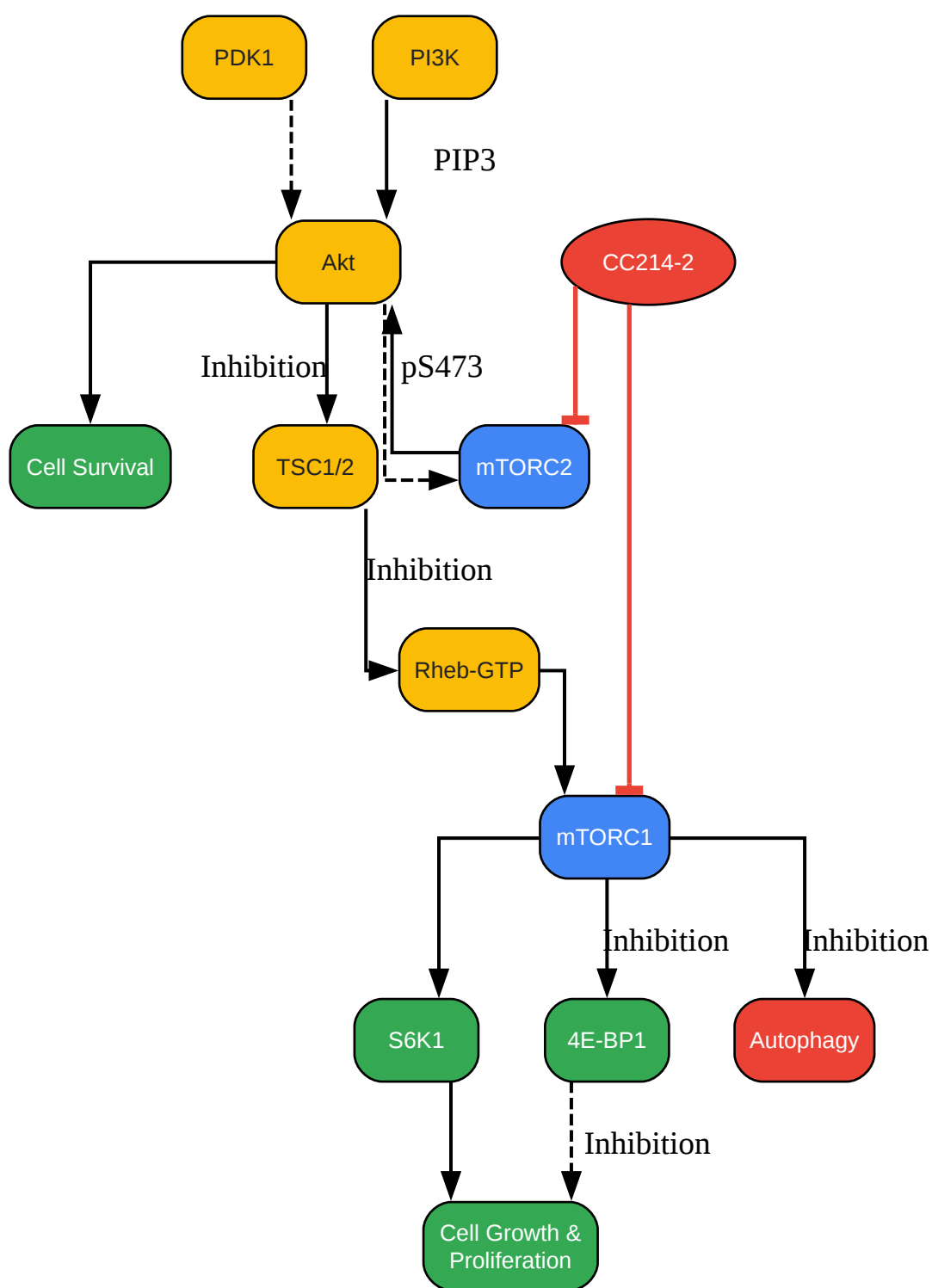
mTORC1 Inhibition: By inhibiting mTORC1, **CC214-2** disrupts the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This

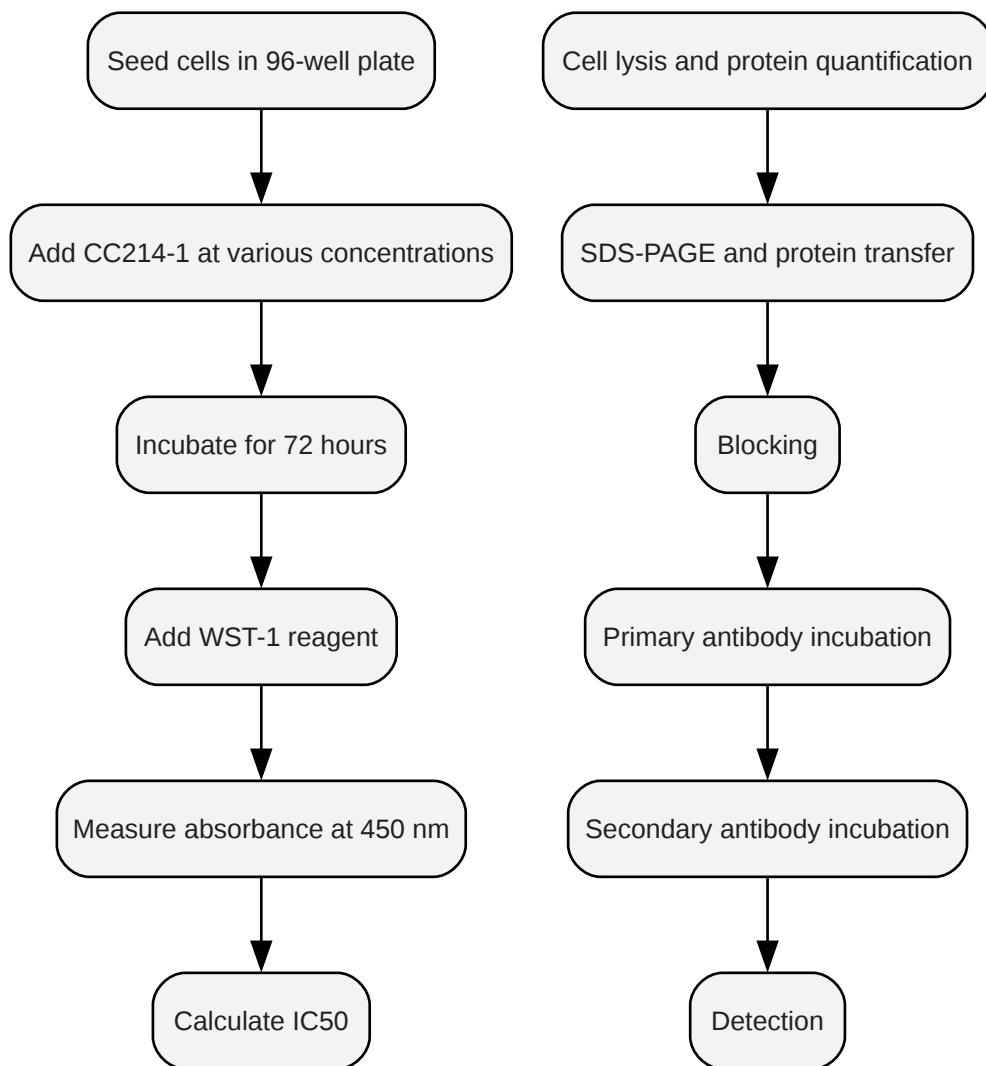
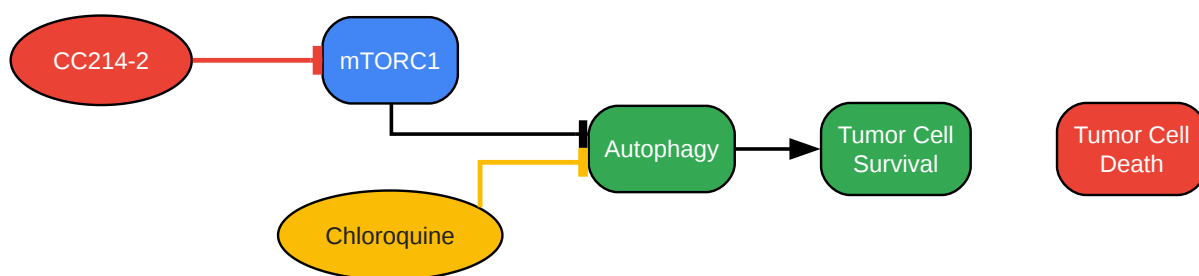
leads to a reduction in protein synthesis and cell growth.[1]

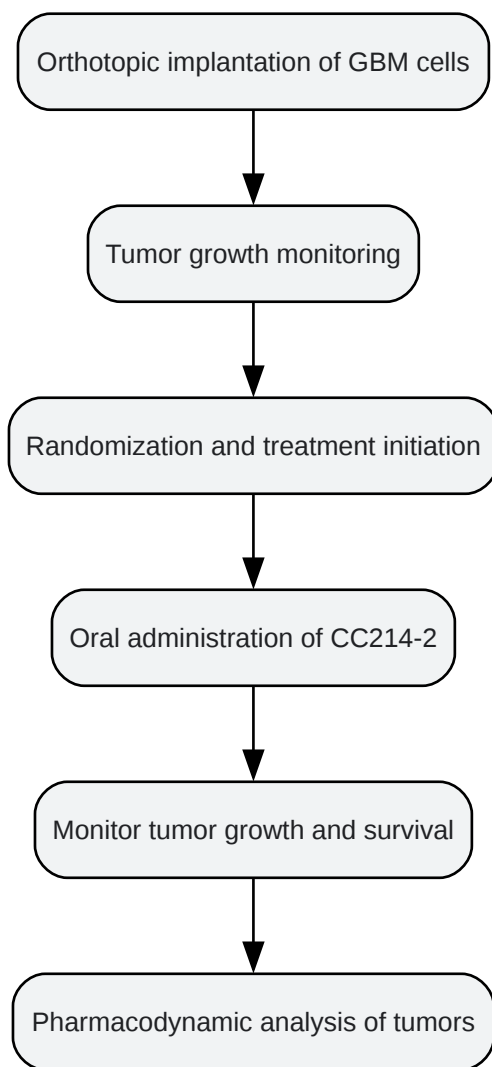
mTORC2 Inhibition: **CC214-2**'s inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473 (pAktS473), a critical event for full Akt activation.[1] This disrupts pro-survival signaling pathways.

The dual inhibition of mTORC1 and mTORC2 by **CC214-2** results in a more complete shutdown of mTOR-mediated signaling compared to rapamycin and its analogs.

Signaling Pathway Diagram







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